3,5-Dibromo-2-iodopyridine
Overview
Description
3,5-Dibromo-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2IN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine and iodine atoms on the pyridine ring makes it a versatile compound for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-iodopyridine can be synthesized through a multi-step process involving the bromination and iodination of pyridine derivatives. One common method involves the bromination of 2-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield pyridine carboxylic acids.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like lithium diisopropylamide (LDA) and isopropylmagnesium chloride are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Pyridine carboxylic acids from oxidation reactions.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
3,5-Dibromo-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-iodopyridine depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved vary depending on the specific target and context of use.
Comparison with Similar Compounds
3,5-Dibromopyridine: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
2,5-Dibromopyridine: Another halogenated pyridine with different substitution patterns, leading to different reactivity and applications.
5-Bromo-2-iodopyrimidine: A pyrimidine derivative with similar halogenation, used in similar types of reactions but with different electronic properties due to the pyrimidine ring.
Uniqueness: 3,5-Dibromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
3,5-dibromo-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQKNKIWCXCOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650377 | |
Record name | 3,5-Dibromo-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436799-34-7 | |
Record name | 3,5-Dibromo-2-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436799-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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